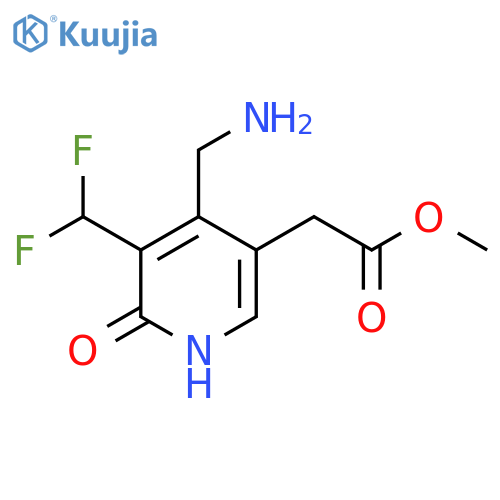

Cas no 1807009-45-5 (Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate)

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate

-

- インチ: 1S/C10H12F2N2O3/c1-17-7(15)2-5-4-14-10(16)8(9(11)12)6(5)3-13/h4,9H,2-3,13H2,1H3,(H,14,16)

- InChIKey: BOVHRYWXNBHKLG-UHFFFAOYSA-N

- SMILES: FC(C1C(NC=C(CC(=O)OC)C=1CN)=O)F

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 17

- 回転可能化学結合数: 5

- 複雑さ: 402

- トポロジー分子極性表面積: 81.4

- XLogP3: -1.4

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029027609-250mg |

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate |

1807009-45-5 | 95% | 250mg |

$1,078.00 | 2022-03-31 | |

| Alichem | A029027609-500mg |

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate |

1807009-45-5 | 95% | 500mg |

$1,786.10 | 2022-03-31 | |

| Alichem | A029027609-1g |

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate |

1807009-45-5 | 95% | 1g |

$3,184.50 | 2022-03-31 |

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate 関連文献

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetateに関する追加情報

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate (CAS No. 1807009-45-5): A Comprehensive Overview

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate, identified by its CAS number 1807009-45-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and applications in drug development. The unique structural features of this molecule, including the presence of an amine group, a difluoromethyl substituent, and a hydroxyl group, contribute to its distinctive chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological investigations.

The synthesis and characterization of Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate have been subjects of extensive research. The compound's structure incorporates a pyridine core, which is a common motif in many biologically active molecules. The pyridine ring provides a suitable platform for interactions with biological targets, such as enzymes and receptors, due to its ability to engage in hydrogen bonding and hydrophobic interactions. Additionally, the presence of functional groups like the amine and hydroxyl moieties enhances the molecule's solubility and reactivity, facilitating its use in various chemical transformations.

In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate has been investigated for its potential role in modulating these pathways. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug design. Furthermore, the amine group can serve as a site for further derivatization, allowing chemists to tailor the molecule's properties for specific applications.

One of the most compelling aspects of this compound is its versatility in drug discovery. Researchers have explored its utility as an intermediate in the synthesis of more complex molecules with potential therapeutic effects. For instance, derivatives of this compound have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. The hydroxyl group provides a handle for further functionalization, enabling the creation of molecules that can interact with biological targets in novel ways. This flexibility has made Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate a valuable tool in medicinal chemistry.

The pharmacological activity of this compound has been examined through both computational modeling and experimental studies. Computational approaches have helped predict how the molecule might interact with biological targets based on its structure. These predictions have been validated through experimental assays, which have provided insights into the compound's mechanism of action. Such studies have highlighted the importance of understanding both the chemical structure and biological context when evaluating the potential of a new drug candidate.

Recent advancements in synthetic chemistry have also contributed to the growing interest in this compound. New methodologies have enabled more efficient and scalable synthesis of Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate, making it more accessible for research purposes. These improvements have not only facilitated laboratory studies but also opened up possibilities for industrial applications. The ability to produce this compound reliably and cost-effectively is crucial for its integration into larger drug development programs.

The role of this compound in preclinical research cannot be overstated. It serves as a foundation for exploring new therapeutic strategies and understanding fundamental biological processes. By studying derivatives of Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate, researchers can gain insights into how different structural modifications affect biological activity. This information is invaluable for designing more effective drugs that target specific diseases with high precision.

The future prospects for this compound are promising, given its unique structural features and potential applications. As research continues to uncover new biological targets and therapeutic strategies, compounds like Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate will likely play an increasingly important role in drug development. The combination of computational chemistry, synthetic biology, and traditional pharmacology will be essential in harnessing the full potential of this molecule.

In conclusion, Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate (CAS No. 1807009-45-5) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structure, combined with its potential biological activities, makes it a valuable asset in the quest for novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly contribute to advancements in medicine that benefit society as a whole.

1807009-45-5 (Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-acetate) Related Products

- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

- 120788-31-0(1-amino-4-hexyne)

- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)

- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)

- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)

- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)

- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)